

Comparative Analysis of dCK Binding Affinity for Antitumor Agent-152

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Compound of Interest

Compound Name: Antitumor agent-152

Cat. No.: B15586646

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This guide provides a comprehensive cross-validation of the deoxycytidine kinase (dCK) binding affinity of **Antitumor agent-152**, also known as Compound 5. The following sections present a comparative analysis with other known dCK inhibitors, detailed experimental protocols for binding affinity determination, and a visualization of the relevant cellular signaling pathway.

Quantitative Comparison of dCK Inhibitors

The binding affinity of **Antitumor agent-152** and other selected dCK inhibitors is summarized in the table below. The data is presented as IC₅₀, K_i, or EC₅₀ values, which represent the concentration of the inhibitor required to achieve 50% inhibition of dCK activity. Lower values indicate higher potency.

Compound	Alias	Cell Line	Assay Type	Binding Affinity (IC50/Ki/EC50)	Reference
Antitumor agent-152	Compound 5	L1210	³ H-dC Uptake Assay	1.12 μM (IC50)	Murphy JM, et al. J Med Chem. 2013;56(17): 6696-6708.[1][2][3]
DI-82	CCRF-CEM	Not Specified	27.8 nM (IC50app), 9.2 nM (Kiapp)		
DI-87	CEM	³ H-dC Uptake Assay	10.2 nM (EC50)		
Gemcitabine	Not Specified	dCK Phosphorylation Assay	100 μM (IC50)		
Cladribine	Not Specified	dCK Phosphorylation Assay	30 μM (IC50)		

Experimental Protocols

A detailed methodology for determining the dCK binding affinity, as adapted from the evaluation of novel dCK inhibitors, is provided below. This protocol is based on a cell-based radionuclide uptake assay.

³H-Deoxycytidine (³H-dC) Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled deoxycytidine into cells, a process dependent on dCK activity.

1. Cell Culture:

- Murine leukemia L1210 cells or human T-lymphoblastoid CCRF-CEM cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Assay Procedure:

- Cells are harvested, washed, and resuspended in a suitable assay buffer.
- A defined number of cells (e.g., 1×10^5 cells/well) are seeded into a 96-well filter plate.
- The test compound (e.g., **Antitumor agent-152**) is added at various concentrations.
- Immediately after the addition of the test compound, ³H-deoxycytidine is added to each well at a final concentration of 1 µCi/mL.
- The plate is incubated for a defined period (e.g., 30 minutes) at 37°C to allow for cellular uptake of ³H-dC.

3. Measurement of ³H-dC Uptake:

- Following incubation, the cells are rapidly harvested onto glass fiber filters using a cell harvester.
- The filters are washed multiple times with ice-cold phosphate-buffered saline (PBS) to remove unincorporated ³H-dC.
- The filters are dried, and a scintillation cocktail is added.
- The radioactivity retained on the filters, corresponding to the amount of ³H-dC taken up by the cells, is measured using a scintillation counter.

4. Data Analysis:

- The percentage of inhibition of ³H-dC uptake is calculated for each concentration of the test compound relative to a vehicle control.

- The IC₅₀ value, the concentration of the compound that causes 50% inhibition of ³H-dC uptake, is determined by fitting the data to a dose-response curve using non-linear regression analysis.

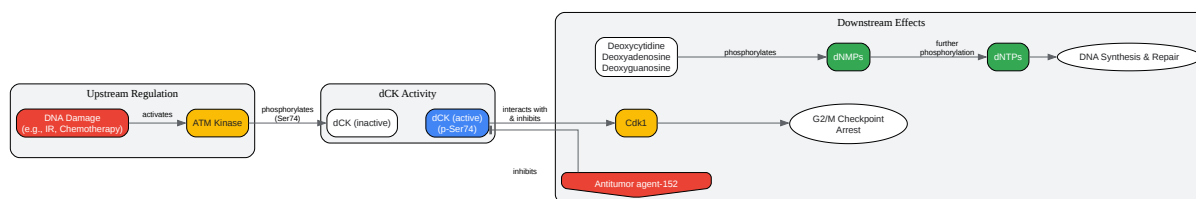
Alternative Assay Methodologies

Other established methods for assessing dCK binding affinity include:

- dCK Phosphorylation Assay: This is a biochemical assay that directly measures the enzymatic activity of purified dCK. It often involves the use of a substrate that, upon phosphorylation, generates a detectable signal (e.g., colorimetric or fluorescent).
- Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of an inhibitor to the dCK enzyme, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH).
- Fluorescence Polarization (FP) Assay: This method requires a fluorescently labeled ligand that binds to dCK. The binding of a test compound displaces the fluorescent ligand, leading to a change in the polarization of the emitted light, which can be used to determine the binding affinity.

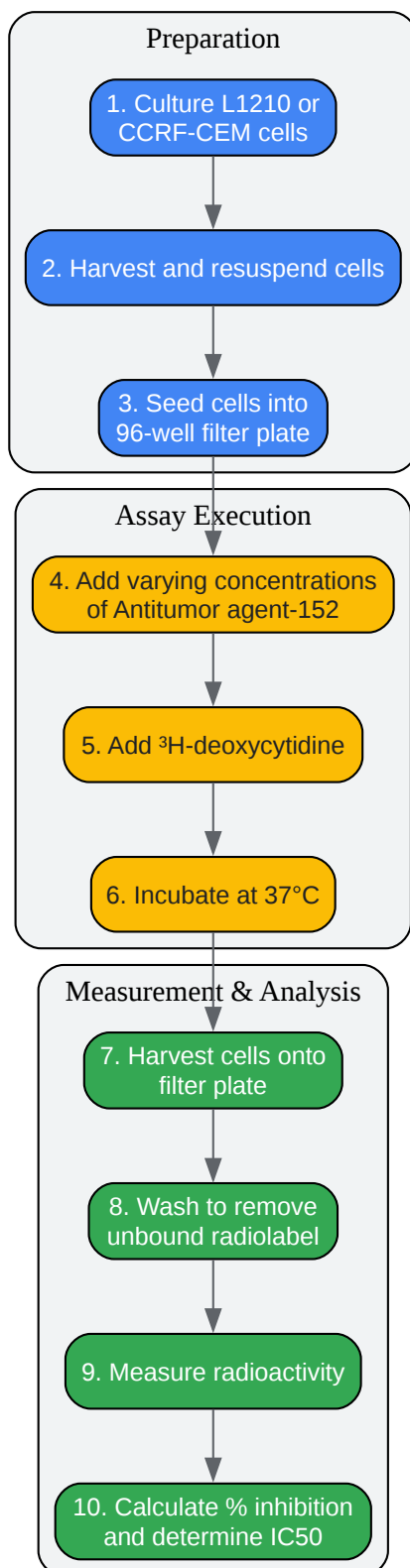
Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the cellular signaling pathway of dCK and the experimental workflow for determining its binding affinity.



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Caption: Deoxycytidine Kinase (dCK) Signaling Pathway.



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Caption: ^3H -dC Uptake Inhibition Assay Workflow.

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